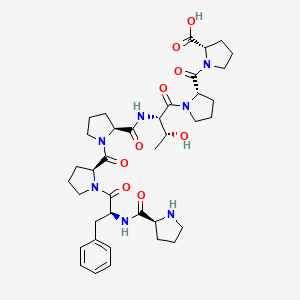acetamido}hexanoic acid CAS No. 701210-23-3](/img/structure/B12520889.png)
6-{2-[(2-Bromobenzene-1-sulfonyl)amino](oxo)acetamido}hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid is a complex organic compound characterized by the presence of a bromobenzene sulfonyl group, an acetamido group, and a hexanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid typically involves multiple steps, starting with the bromination of benzene to form 2-bromobenzene. This is followed by sulfonylation to introduce the sulfonyl group. The resulting 2-bromobenzene-1-sulfonyl chloride is then reacted with an amine to form the sulfonamide. The acetamido group is introduced through an acylation reaction, and finally, the hexanoic acid chain is attached via an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The bromobenzene moiety can be oxidized to form bromobenzene derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are often employed.
Major Products
Oxidation: Bromobenzene derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its complex structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid involves its interaction with specific molecular targets. The bromobenzene sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The acetamido and hexanoic acid groups may also play roles in binding to biological molecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
6-aminohexanoic acid: An ε-amino acid used to control postoperative bleeding.
6-{2-(2-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid: A similar compound with a nitro group instead of a bromo group.
Uniqueness
6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid is unique due to the presence of the bromobenzene sulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
701210-23-3 |
|---|---|
Fórmula molecular |
C14H17BrN2O6S |
Peso molecular |
421.27 g/mol |
Nombre IUPAC |
6-[[2-[(2-bromophenyl)sulfonylamino]-2-oxoacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H17BrN2O6S/c15-10-6-3-4-7-11(10)24(22,23)17-14(21)13(20)16-9-5-1-2-8-12(18)19/h3-4,6-7H,1-2,5,8-9H2,(H,16,20)(H,17,21)(H,18,19) |
Clave InChI |
XMNVLYLCHWNIEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)S(=O)(=O)NC(=O)C(=O)NCCCCCC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


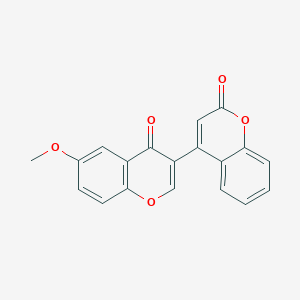


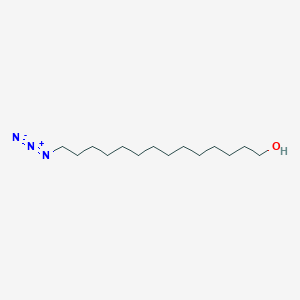
![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)
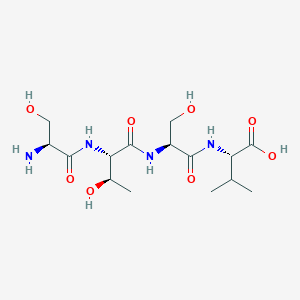
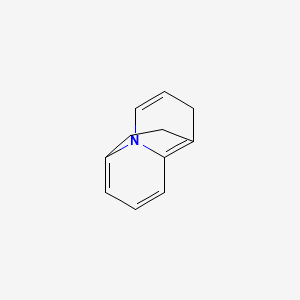
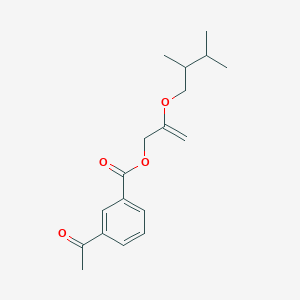
![(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one](/img/structure/B12520851.png)
![L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B12520857.png)

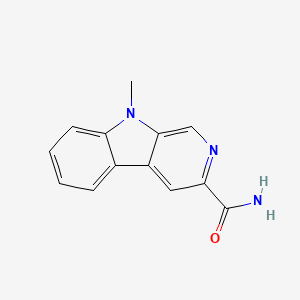
![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
